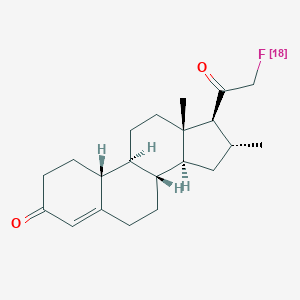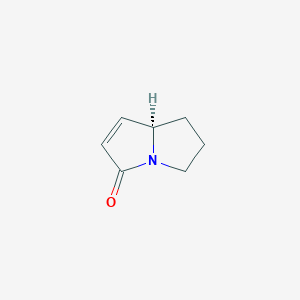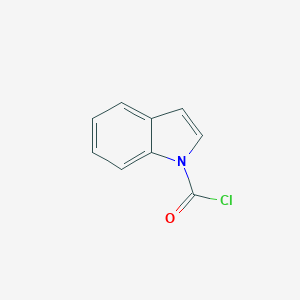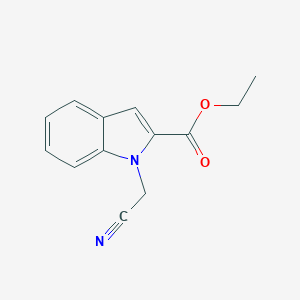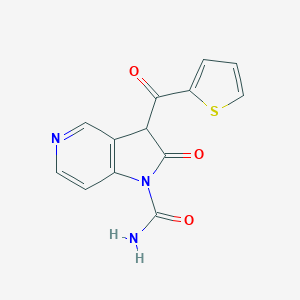
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide
Vue d'ensemble
Description
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide, also known as E64d, is a chemical compound that is widely used in scientific research. This compound is a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various biological processes. The use of E64d has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool for researchers in the field of biochemistry.
Mécanisme D'action
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. This binding prevents the protease from carrying out its normal function, resulting in the inhibition of the protease activity. 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been shown to inhibit a wide range of cysteine proteases, including cathepsins, calpains, and papain.
Effets Biochimiques Et Physiologiques
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been shown to have significant effects on the biochemical and physiological processes of cells. This compound has been shown to induce autophagy, a process by which cells break down and recycle their own components. 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has also been shown to induce apoptosis, a process by which cells undergo programmed cell death. Additionally, 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been shown to inhibit protein degradation, leading to the accumulation of misfolded proteins within cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide in lab experiments has several advantages. This compound is a potent inhibitor of cysteine proteases, making it a valuable tool for researchers studying these enzymes. Additionally, 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool for researchers studying these processes. However, 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide also has several limitations. This compound is not selective for specific cysteine proteases, inhibiting a wide range of enzymes. Additionally, 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide is not cell-permeable, meaning that it cannot penetrate the cell membrane and enter the cytoplasm.
Orientations Futures
There are several future directions for the use of 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide in scientific research. One potential direction is the development of more selective inhibitors of cysteine proteases, which would allow researchers to study specific enzymes in greater detail. Additionally, the use of 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide in combination with other compounds could lead to the development of new treatments for diseases such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide, which could lead to new insights into the functioning of cells and the development of new therapies.
Applications De Recherche Scientifique
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been extensively used in scientific research as a tool to inhibit cysteine proteases. This compound has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool for researchers in the field of biochemistry. 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been used in a variety of studies, including those focused on autophagy, apoptosis, and protein degradation.
Propriétés
Numéro CAS |
136887-96-2 |
|---|---|
Nom du produit |
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide |
Formule moléculaire |
C13H9N3O3S |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
2-oxo-3-(thiophene-2-carbonyl)-3H-pyrrolo[3,2-c]pyridine-1-carboxamide |
InChI |
InChI=1S/C13H9N3O3S/c14-13(19)16-8-3-4-15-6-7(8)10(12(16)18)11(17)9-2-1-5-20-9/h1-6,10H,(H2,14,19) |
Clé InChI |
AJULBBJHCDQEJV-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)C2C3=C(C=CN=C3)N(C2=O)C(=O)N |
SMILES canonique |
C1=CSC(=C1)C(=O)C2C3=C(C=CN=C3)N(C2=O)C(=O)N |
Synonymes |
1H-Pyrrolo[3,2-c]pyridine-1-carboxamide, 2,3-dihydro-2-oxo-3-(2-thienylcarbonyl)- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

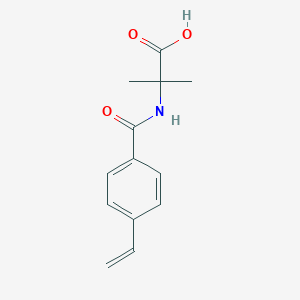
![2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-](/img/structure/B145415.png)
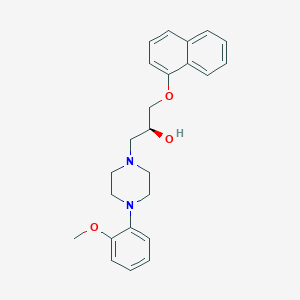
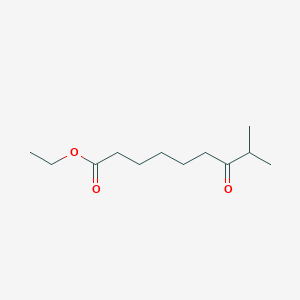
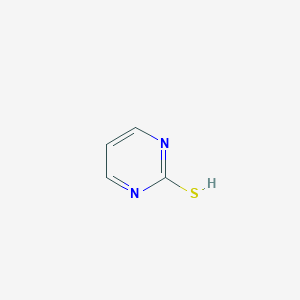
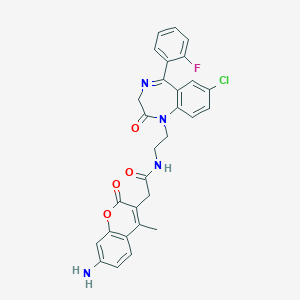
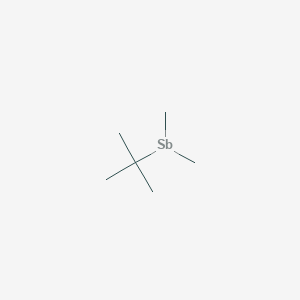
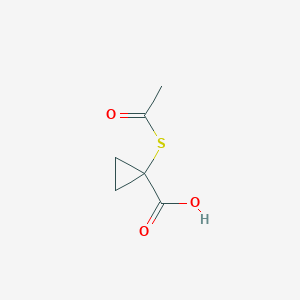
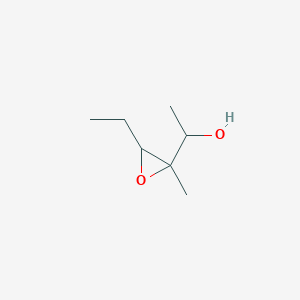
![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)
